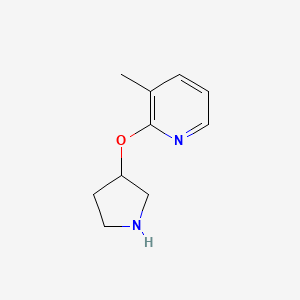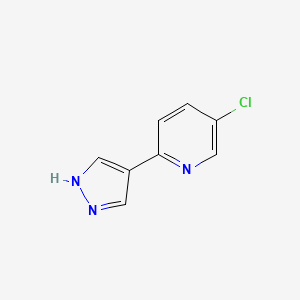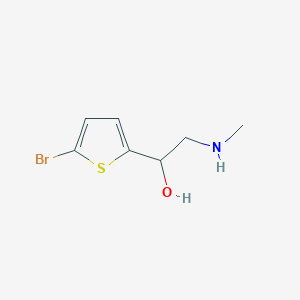
1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol is an organic compound that contains a brominated thiophene ring and a methylaminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the methylaminoethanol group. Common synthetic routes may include:
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of Methylaminoethanol Group: The brominated thiophene can then undergo a nucleophilic substitution reaction with 2-(methylamino)ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the thiophene ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-ol
- 1-(5-Fluorothiophen-2-yl)-2-(methylamino)ethan-1-ol
- 1-(5-Iodothiophen-2-yl)-2-(methylamino)ethan-1-ol
Uniqueness
1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C7H10BrNOS |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C7H10BrNOS/c1-9-4-5(10)6-2-3-7(8)11-6/h2-3,5,9-10H,4H2,1H3 |
Clave InChI |
ASROCOMDVJORSC-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=C(S1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


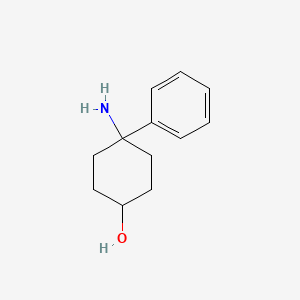
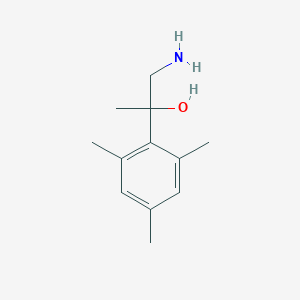
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)
amine](/img/structure/B13595772.png)
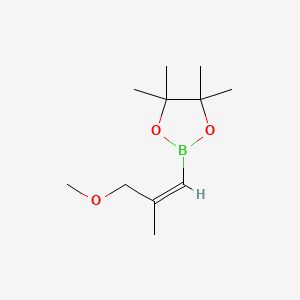


![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
